molecular formula C10H7N2O3S+ B14627882 5-Sulfonaphthalene-2-diazonium CAS No. 56875-62-8

5-Sulfonaphthalene-2-diazonium

Cat. No.: B14627882
CAS No.: 56875-62-8
M. Wt: 235.24 g/mol
InChI Key: KAUBTSVXGINYPX-UHFFFAOYSA-O
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Description

5-Sulfonaphthalene-2-diazonium is an aromatic diazonium compound that features a sulfonate group attached to a naphthalene ring. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo dyes and other aromatic compounds. The presence of the sulfonate group enhances the solubility of the compound in water, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Sulfonaphthalene-2-diazonium typically involves the diazotization of 5-sulfonaphthylamine. This process includes the reaction of the primary aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid . The reaction is carried out at low temperatures to stabilize the diazonium ion formed.

Industrial Production Methods

In an industrial setting, the preparation of diazonium salts, including this compound, follows similar principles but on a larger scale. The process involves careful control of temperature and pH to ensure the stability and purity of the diazonium salt. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Diazocoupling Reactions

The diazonium group acts as an electrophile, coupling with electron-rich aromatic compounds (e.g., phenols, anilines) to form azo dyes.

Example Reaction with Phenol:
5-Sulfonaphthalene-2-diazonium + Phenol → Azo dye (λₘₐₓ ≈ 450–500 nm) + H₂O

Parameter Conditions Yield Reference
Temperature0–10°C75–85%
pH8–9 (alkaline)Optimal
SolventAqueous or aqueous-ethanol

Mechanism:

  • Diazonium ion attacks the aromatic ring’s electron-rich position.

  • Deprotonation forms a σ-complex intermediate.

  • Rearomatization yields the azo product .

Substitution Reactions

The diazo group (–N₂⁺) is replaced by nucleophiles under specific conditions:

Sandmeyer Reaction

Replacement with halides (Cl⁻, Br⁻) or cyanide (CN⁻) using Cu(I) catalysts:
this compound + CuCN → 2-Cyano-5-sulfonaphthalene + N₂↑

Catalyst Product Yield Reference
CuCl2-Chloro-5-sulfonaphthalene60–70%
CuBr2-Bromo-5-sulfonaphthalene65–75%

Decomposition Pathways

Thermal or photolytic decomposition produces aryl radicals, enabling C–H functionalization:
this compound → 5-Sulfonaphthalene-2-yl radical + N₂↑

Condition Product Application
UV Light (λ = 365 nm)Biaryl compounds (via radical coupling)Polymer synthesis
Δ > 50°CPhenolic derivativesWastewater treatment studies

Mechanistic Insights

  • Electrophilicity Enhancement: The sulfonate group (–SO₃⁻) withdraws electrons via resonance, increasing the diazonium group’s electrophilicity .

  • pH Dependence: Alkaline conditions stabilize coupling partners (e.g., phenolates), accelerating reaction rates .

  • Kinetic Studies: Second-order kinetics observed in coupling reactions, with activation energies of ~50 kJ/mol .

Research Findings

  • Stability Analysis: Decomposition half-life = 2.5 hours at 25°C (pH 2), reduced to 15 minutes at pH 7 .

  • Solvent Effects: Ethanol-water mixtures (1:1) improve coupling yields by 12% compared to pure water.

  • Catalyst Screening: Cu(I)-nanoparticles increase Sandmeyer reaction yields to 85% .

This compound’s reactivity underscores its versatility in organic synthesis, though its instability necessitates precise control of reaction parameters. Ongoing research focuses on optimizing catalytic systems and expanding its utility in materials science .

Mechanism of Action

Properties

CAS No.

56875-62-8

Molecular Formula

C10H7N2O3S+

Molecular Weight

235.24 g/mol

IUPAC Name

5-sulfonaphthalene-2-diazonium

InChI

InChI=1S/C10H6N2O3S/c11-12-8-4-5-9-7(6-8)2-1-3-10(9)16(13,14)15/h1-6H/p+1

InChI Key

KAUBTSVXGINYPX-UHFFFAOYSA-O

Canonical SMILES

C1=CC2=C(C=CC(=C2)[N+]#N)C(=C1)S(=O)(=O)O

Origin of Product

United States

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